7-Amino-1H-indole-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-amino-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDFKEMRXVEKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302952 | |
| Record name | 7-Amino-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-11-4 | |
| Record name | 7-Amino-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165669-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Context of Indole Derivatives in Organic and Medicinal Chemistry Research
The indole (B1671886) scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in organic and medicinal chemistry. biosynth.commdpi.com This "privileged scaffold" is present in a vast number of natural products, alkaloids, and biologically active compounds. mdpi.comnih.govresearchgate.net Its unique structure allows it to mimic protein structures and interact with various biological targets through hydrogen bonding and π–π stacking interactions. mdpi.comnih.gov
Indole derivatives have demonstrated a wide array of pharmacological activities, making them a focal point of drug discovery. biosynth.comnih.govnih.gov Researchers have extensively explored their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. biosynth.comnih.govajchem-b.com The versatility of the indole ring enables the synthesis of diverse analogues with enhanced therapeutic properties. biosynth.comresearchgate.net
Strategic Importance of the 7 Amino 1h Indole 3 Carbonitrile Scaffold in Synthetic Chemistry
7-Amino-1H-indole-3-carbonitrile is a specific indole (B1671886) derivative that holds significant strategic importance for synthetic chemists. Its structure features three key functional groups: the indole core, a cyano group at the 3-position, and an amino group at the 7-position. Each of these components offers unique opportunities for chemical modification, making the compound a versatile building block for the synthesis of more complex molecules.
The amino group can be readily functionalized through various reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The indole nitrogen itself can also be substituted. This trifunctional nature allows for the creation of diverse molecular libraries from a single starting material.
Overview of Research Trajectories for the Compound
Reactivity of the Amino Group at the 7-Position
The amino group (-NH₂) at the 7-position of the indole ring is a key site for nucleophilic reactions. Its reactivity allows for the introduction of a variety of substituents, enabling the synthesis of a diverse array of derivatives.
Acylation and Sulfonamidation Reactions
The primary amino group of this compound readily undergoes acylation with acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds by nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent, leading to the formation of an amide bond. This transformation is a common strategy to introduce various acyl groups, thereby modifying the electronic and steric properties of the molecule.
Similarly, sulfonamidation involves the reaction of the amino group with sulfonyl chlorides. This reaction, often catalyzed by a base, results in the formation of a sulfonamide linkage (-NH-SO₂-). thieme-connect.com The direct N-arylation of sulfonamides is a valuable method for preparing N-(hetero)aryl sulfonamides, which are significant motifs in drug discovery. thieme-connect.comresearchgate.net Nickel-catalyzed methods have been developed for the efficient C-N bond formation between sulfonamides and aryl electrophiles, offering a broad scope and good functional group tolerance. researchgate.net
Table 1: Examples of Acylation and Sulfonamidation Reactions
| Reactant | Reagent | Product Type |
| This compound | Acyl Chloride (R-COCl) | N-(3-cyano-1H-indol-7-yl)amide |
| This compound | Sulfonyl Chloride (R-SO₂Cl) | N-(3-cyano-1H-indol-7-yl)sulfonamide |
Condensation Reactions with Carbonyl Compounds
The amino group can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. researchgate.net These reactions typically form an imine (Schiff base) intermediate, which can be further modified or utilized in subsequent synthetic steps. The formation of the C=N double bond is a versatile transformation for constructing more complex molecular architectures. For instance, multicomponent reactions involving an amine, an aldehyde, and a third component like malononitrile (B47326) can lead to the synthesis of complex heterocyclic systems. ekb.eg
Diazotization and Coupling Reactions
The primary aromatic amino group at the 7-position can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. researchgate.net This reaction is typically carried out by treating the aminoindole with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, at low temperatures. researchgate.net The resulting diazonium salt is a highly reactive intermediate.
These diazonium salts can then undergo various coupling reactions. A prominent example is azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another amine, to form an azo compound (-N=N-). beilstein-journals.org This reaction is fundamental in the synthesis of azo dyes. In some cases, the diazonium salt can participate in other transformations like the Gomberg–Bachmann reaction to form biaryl compounds. researchgate.net
Transformations Involving the Nitrile Group at the 3-Position
The nitrile group (-C≡N) at the 3-position of the indole ring is another key functional group that offers diverse synthetic possibilities. It can undergo hydrolysis to form carboxylic acids or amides, or be reduced to a primary amine. ambeed.com
Hydrolysis of the Nitrile Group to Carboxylic Acids or Amides
The nitrile group can be hydrolyzed under either acidic or basic conditions. chemguide.co.uk The reaction proceeds in a stepwise manner, first forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemguide.co.uklibretexts.org
Acidic Hydrolysis : Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, leads to the formation of the corresponding carboxylic acid (7-amino-1H-indole-3-carboxylic acid) and an ammonium (B1175870) salt. chemguide.co.uksavemyexams.com
Alkaline Hydrolysis : Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid (e.g., sodium 7-amino-1H-indole-3-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.uk
Controlling the reaction conditions can sometimes allow for the isolation of the intermediate amide (7-amino-1H-indole-3-carboxamide).
Reduction of the Nitrile Group to Amines
The nitrile group can be reduced to a primary amine, specifically a (7-amino-1H-indol-3-yl)methanamine. This transformation is typically achieved using strong reducing agents. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in a solvent like dry ether, or catalytic hydrogenation using hydrogen gas over a metal catalyst such as nickel. ambeed.comsavemyexams.com The resulting primary amine provides another reactive site for further functionalization.
Table 2: Transformations of the Nitrile Group
| Starting Material | Reaction Type | Reagents | Product |
| This compound | Acidic Hydrolysis | Dilute HCl, heat | 7-Amino-1H-indole-3-carboxylic acid |
| This compound | Alkaline Hydrolysis | NaOH(aq), heat, then H⁺ | 7-Amino-1H-indole-3-carboxylic acid |
| This compound | Reduction | LiAlH₄ in dry ether or H₂/Ni | (7-Amino-1H-indol-3-yl)methanamine |
Cycloaddition Reactions of the Nitrile Group
The nitrile functionality at the C3-position of this compound serves as a versatile handle for participating in various cycloaddition reactions, leading to the formation of fused heterocyclic systems. A prominent example is the [3+2] cycloaddition with azides to construct tetrazole rings. This reaction, often catalyzed by various reagents, provides a direct route to 5-substituted-1H-tetrazoles, which are recognized as important bioisosteres of carboxylic acids in medicinal chemistry.
Another significant cycloaddition pathway involves the reaction of the nitrile group with nitrile imines, generated in situ from corresponding hydrazonoyl chlorides. This [3+2] cycloaddition regioselectively yields 5-aminopyrazole derivatives. rsc.org The reaction proceeds rapidly at room temperature and often provides high yields of the desired products without the need for extensive purification. rsc.org The regioselectivity of this reaction is similar to that observed with azides. rsc.org
Furthermore, the nitrile group can potentially participate in cycloaddition reactions with other 1,3-dipoles, such as diazo compounds, to furnish various five-membered heterocyclic rings. researchgate.net The reactivity in these transformations is influenced by the electronic nature of both the nitrile and the dipolarophile. The presence of the electron-rich 7-aminoindole moiety can influence the reaction course and yield.
Table 1: Examples of [3+2] Cycloaddition Reactions with Nitrile-Containing Indole Analogs
| Dipole | Reagent/Catalyst | Product Type | Reference |
| Sodium Azide | Triethylamine Hydrochloride | 5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazole | nih.gov |
| Nitrile Imine | Sodium Methylate | 5-Aminopyrazole | rsc.org |
| Diazo Compounds | Cesium Fluoride or TBAF | Substituted Indazoles | researchgate.net |
Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System
The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The position of substitution is governed by the electronic effects of the existing substituents. In this compound, the C4 and C6 positions of the benzene (B151609) ring are activated by the C7-amino group, while the C2 position of the pyrrole (B145914) ring is also a potential site for electrophilic attack.
Common electrophilic substitution reactions for indoles include halogenation, nitration, and formylation (Vilsmeier-Haack reaction). For instance, the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from phosphoryl chloride and a formamide (B127407) like DMF, is a reliable method for introducing a formyl group onto electron-rich aromatic rings. wikipedia.orgtcichemicals.comorganic-chemistry.org This reaction typically occurs at the most electron-rich position. tcichemicals.com
While direct electrophilic substitution on this compound has not been extensively documented, studies on related 7-aminoindoles provide insights into the expected regioselectivity.
Nucleophilic aromatic substitution on the indole ring is less common and generally requires the presence of a good leaving group and strong electron-wthdrawing substituents on the aromatic ring. In the case of this compound, nucleophilic attack is not a primary mode of reactivity for the unsubstituted ring carbons. However, derivatization to introduce leaving groups could enable such transformations.
The regiochemical outcome of further electrophilic substitutions on the this compound ring is a consequence of the combined directing effects of the amino and cyano groups. The powerful electron-donating amino group at C7 strongly activates the ortho (C6) and para (C4) positions of the benzene ring towards electrophilic attack. Conversely, the electron-withdrawing nitrile group at C3 deactivates the pyrrole ring, although the C2 position remains a potential site for certain electrophilic reactions.
Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions of the benzene moiety. The precise outcome can be influenced by the nature of the electrophile and the reaction conditions. For instance, in the nitration of other substituted indoles, the position of the nitro group can be directed by the choice of nitrating agent and solvent. acs.orggoogle.com Similarly, the halogenation of substituted indoles can be controlled to achieve specific regioselectivity.
Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction | Reagent | Predicted Major Product(s) | Reference (Analogous Systems) |
| Nitration | Nitric Acid/Acetic Anhydride | 4-Nitro and/or 6-Nitro derivative | google.com |
| Bromination | N-Bromosuccinimide | 4-Bromo and/or 6-Bromo derivative | |
| Formylation | Vilsmeier Reagent (POCl₃/DMF) | 4-Formyl and/or 6-Formyl derivative | ijpcbs.comnih.gov |
Oxidative and Reductive Transformations of the Indole Nucleus
The indole ring system of this compound can undergo both oxidative and reductive transformations, leading to a variety of modified structures.
Oxidation of indoles can yield different products depending on the oxidant and reaction conditions. A common transformation is the oxidation to 2-oxindoles. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this purpose. masterorganicchemistry.comresearchgate.netmdpi.com Halide-catalyzed oxidation using a terminal oxidant like oxone also provides a green and efficient method for this conversion. researchgate.net The presence of the amino group at C7 may influence the susceptibility of the indole to oxidation, and in some cases, 5-aminoindole (B14826) derivatives have been noted to be potentially unstable towards air oxidation. nih.gov
Reductive transformations of the indole nucleus can also be achieved through several methods. Catalytic hydrogenation over metal catalysts such as palladium, platinum, or ruthenium can lead to the saturation of the heterocyclic ring to form indolines or even complete reduction of both rings to yield octahydroindoles. nih.govtcichemicals.comillinois.edu The choice of catalyst and reaction conditions (temperature, pressure) is crucial for controlling the extent of reduction. nih.govacs.orgrsc.org
Alternatively, chemical reduction using reagents like sodium borohydride (B1222165) in the presence of an acid can selectively reduce the C2-C3 double bond of the indole to afford the corresponding indoline. scribd.comresearchgate.netrsc.org The nitrile group is generally stable under these conditions, though it can be reduced to a primary amine under more forcing conditions, for example, with sodium borohydride in the presence of a transition metal salt like nickelous chloride. jst.go.jp
Table 3: Potential Oxidative and Reductive Transformations
| Reaction Type | Reagent/Catalyst | Potential Product | Reference (Analogous Systems) |
| Oxidation | m-CPBA | 7-Amino-2-oxoindoline-3-carbonitrile | masterorganicchemistry.comresearchgate.netmdpi.com |
| Reduction | Sodium Borohydride/Acid | 7-Aminoindoline-3-carbonitrile | scribd.comresearchgate.net |
| Catalytic Hydrogenation | Pd/C, H₂ | 7-Aminooctahydroindole-3-carbonitrile | nih.gov |
| Nitrile Reduction | Sodium Borohydride/NiCl₂ | 7-Amino-3-(aminomethyl)indole | jst.go.jp |
Applications of 7 Amino 1h Indole 3 Carbonitrile in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block
The unique arrangement of the amino and carbonitrile functional groups on the indole (B1671886) core of 7-Amino-1H-indole-3-carbonitrile allows it to serve as a highly adaptable building block in organic synthesis. These reactive sites can participate in a variety of cyclization and condensation reactions, enabling the construction of more complex, fused heterocyclic structures.
The reactivity of this compound makes it an ideal starting material for the annulation of additional heterocyclic rings onto the indole framework. The amino group can act as a nucleophile, while the carbonitrile group can participate in cyclization reactions, leading to the formation of diverse fused systems.
The synthesis of pyran- and pyrimidine-fused indoles is a significant area of focus due to the broad pharmacological potential of these scaffolds. researchgate.net this compound is a key precursor for these structures, often via multicomponent reactions. For instance, spirooxindoles fused with pyrano[2,3-d]pyrimidine moieties have been synthesized efficiently. semanticscholar.org The initial step often involves a one-pot, three-component reaction between an isatin (B1672199) derivative, malononitrile (B47326), and a 1,3-dicarbonyl compound to form a 2'-amino-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitrile intermediate. semanticscholar.org This intermediate can then undergo cyclization to yield the final spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one derivative. semanticscholar.org
Similarly, indol-3-yl pyran derivatives can be prepared through one-pot, three-component syntheses involving 3-cyanoacetyl indoles, malononitrile or ethyl cyanoacetate, and various aldehydes. researchgate.net The use of catalysts like l-proline (B1679175) facilitates these reactions. researchgate.net Furthermore, pyrimido[4,5-b]indoles can be formed through multicomponent strategies, highlighting the versatility of indole precursors in generating a range of fused heterocycles. researchgate.net
| Starting Materials | Catalyst/Conditions | Product | Reference |
| Isatin, Malononitrile, 1,3-Dicarbonyl Compound | Piperidine, Anhydrous Ethanol | 2'-Amino-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitrile | semanticscholar.org |
| 2'-Amino-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitrile | Bis(trichloromethyl) carbonate (BTC), Triphenylphosphine oxide (TPPO) | Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one | semanticscholar.org |
| 3-Cyanoacetyl indole, Malononitrile/Cyanoacetate, Aldehyde | l-proline | Functionalized indol-3-yl pyran derivatives | researchgate.net |
| 2,4,6-Triaminopyrimidine, 3-(2-Cyanoacetyl)indole, Aromatic Aldehyde | Indium (III) chloride, Microwave irradiation | 7-Indole substituted 2,4-diamino-5,8-dihydropyrido[2,3-d]pyrimidine | researchgate.net |
Fusing a triazine ring to an indole core results in triazino-indole systems, a class of polycyclic heterocycles with significant interest in medicinal chemistry. researchgate.net The synthesis of these complex scaffolds can be achieved through condensation reactions where the indole moiety provides the foundational structure. An efficient protocol for synthesizing pyrido[1′,2′:2,3] researchgate.netekb.eguni-rostock.detriazino[5,6-b]indole derivatives has been developed using the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with isatin (indoline-2,3-dione) under high pressure in a Q-tube reactor, catalyzed by trifluoroacetic acid. nih.govacs.org This strategy demonstrates a modern approach to constructing these fused systems, showcasing the reaction between an aminopyridine precursor and the indole core. nih.govacs.org The amino group of a compound like this compound can similarly react with appropriate precursors to construct the triazine ring. For example, diazotization of a related 3-amino researchgate.netekb.eguni-rostock.de-triazino[5,6-b]indole followed by coupling with malononitrile leads to further cyclization possibilities, generating complex polycyclic systems. researchgate.net
| Reactants | Catalyst/Conditions | Product | Reference |
| 1-Amino-2-imino-4-arylpyridine-3-carbonitrile, Isatin derivatives | Trifluoroacetic acid (TFA), Q-tube reactor (high pressure) | Pyrido[1′,2′:2,3] researchgate.netekb.eguni-rostock.detriazino[5,6-b]indole derivatives | nih.gov, acs.org |
| 3-Amino researchgate.netekb.eguni-rostock.de-triazino[5,6-b]indole, NaNO₂, Malononitrile | Basic medium, Reflux | 1-Amino researchgate.netekb.eguni-rostock.detriazino[3′,4′:3,4]- researchgate.netekb.eguni-rostock.detriazino[5,6-b]indole-2-carbonitrile | researchgate.net |
Beyond simple bicyclic fusions, this compound is a valuable precursor for creating more elaborate polycyclic and sp3-rich scaffolds. These complex structures are of high interest in drug discovery for exploring new chemical space. dtu.dk Methodologies like the Petasis/Diels-Alder sequence, combined with ring-opening/ring-closing metathesis (ROM/RCM) cascades, can transform simple indole derivatives into intricate, three-dimensional structures. dtu.dk
The dearomatization of indoles through cycloaddition reactions is another powerful strategy. acs.org For instance, the reaction of indoles with 1,2-diaza-1,3-dienes can lead to tetracyclic fused ring systems such as tetrahydro-1H-pyridazino[3,4-b]indoles. acs.org Additionally, multicomponent reactions have been developed for the modular assembly of indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, from simple starting materials including an indole, formaldehyde, and an amino hydrochloride. rsc.org These approaches underscore the utility of the indole framework as a foundation for building diverse and complex polycyclic systems. mdpi.com
The inherent reactivity of the 7-amino and 3-carbonitrile groups allows for the construction of pyridine (B92270) and pyrimidine (B1678525) rings, positioning the indole as a substituent scaffold. These heterocyclic cores are considered privileged structures in medicinal chemistry. researchgate.net The synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines) from aminopyrrole carbonitrile precursors provides a strong analogue for the reactivity of this compound. uni-rostock.deajol.info In these syntheses, a substituted 2-amino-1H-pyrrole-3-carbonitrile undergoes a cyclo-condensation reaction with active methylene (B1212753) compounds, such as 1,3-dicarbonyls, to produce the fused pyridine ring of the pyrrolo[2,3-b]pyridine system. ajol.info
Furthermore, the fusion of these aminonitrile precursors with urea (B33335) or thiourea (B124793) provides a direct route to pyrrolo[2,3-d]pyrimidine derivatives. ajol.info These reactions demonstrate how the aminonitrile functionality can be leveraged to build either a pyridine or a pyrimidine ring, depending on the reaction partner, making it a versatile strategy for generating a library of bioactive molecules. ajol.info
Precursor for Fused Heterocyclic Ring Systems
Role in Multi-Component Reaction Development
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. organic-chemistry.orgtcichemicals.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. tcichemicals.com this compound is an excellent substrate for the development of novel MCRs.
The compound's structure is well-suited for MCRs that build heterocyclic systems. For example, the synthesis of indolyl-substituted heterocycles, such as pyrano[2,3-d]pyrimidines and dihydropyrano[2,3-c]pyrazoles, can be achieved through one-pot, three-component reactions. acs.org A typical reaction might involve an aldehyde, malononitrile, and an active methylene compound like barbituric acid, often under green conditions (e.g., solvent-free or using an eco-friendly catalyst). acs.org
Reviews of MCRs involving indole derivatives show a wide range of accessible structures, including indolylnicotinonitriles, pyrano[2,3-b]indoles, and various spirooxindoles. researchgate.nettandfonline.com The amino group at C7 and the carbonitrile at C3 can participate in tandem reactions, where an initial condensation is followed by an intramolecular cyclization to furnish the final heterocyclic product. Isocyanide-based MCRs, such as the Ugi reaction, further expand the possibilities, allowing for the assembly of complex peptide-like structures incorporating the indole scaffold from four different starting materials. acs.org This capacity to generate diverse and complex molecules in a single, efficient step makes this compound a valuable tool in modern synthetic and medicinal chemistry. rsc.org
| Reaction Type | Reactants | Product Class | Reference |
| Three-component | Indole-3-carbaldehyde, Malononitrile, Amine derivatives | 4-Amino-quinoline-3-carbonitriles | ekb.eg |
| Three-component | Isatin, Malononitrile, 1,3-Dicarbonyl compound | Spiro[indoline-3,4'-pyran] derivatives | semanticscholar.org |
| Three-component | 3-Cyanoacetyl indoles, Aldehydes, Malononitrile | 3-Pyranyl indole derivatives | researchgate.net |
| Three-component | Benzaldehydes, Malononitrile, Barbituric acid | Pyrano[2,3-d]pyrimidine derivatives | acs.org |
| Three-component | Indole, Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepines | rsc.org |
Contribution to Chiral Synthesis and Asymmetric Transformations
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies detailing the application of this compound as a key reactant or substrate in chiral synthesis and asymmetric transformations. While the broader class of aminoindoles is recognized for its utility in various enantioselective reactions, such as Friedel-Crafts alkylations and annulations catalyzed by chiral acids or organocatalysts, dedicated research on the stereoselective functionalization of this compound is not documented. rsc.orgacs.orgacs.org
The inherent structure of this compound, featuring a nucleophilic amino group and an electron-rich indole core, suggests its potential as a prochiral substrate. In theory, the amino group could direct stereoselective C-H functionalization at the C6 position, or the indole ring itself could undergo enantioselective reactions at other positions, guided by a suitable chiral catalyst. However, published research to validate these possibilities with specific experimental data, such as catalyst systems, reaction conditions, and enantiomeric excess values for reactions involving this compound, is not available.
Consequently, no data tables of detailed research findings on this specific topic can be provided. The scientific community has yet to explore and report on the role of this compound in the field of asymmetric synthesis.
Computational and Spectroscopic Investigations of 7 Amino 1h Indole 3 Carbonitrile
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule (ligand) might interact with a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for screening potential drug candidates and understanding their mechanism ofaction at a molecular level.
Prediction of Ligand-Receptor Interactions and Binding Modes
Molecular docking studies are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a receptor. For indole-3-carbonitrile derivatives, these studies have been instrumental in identifying potential therapeutic targets. For instance, research on analogs like 7-chloro-1H-indole-3-carbonitrile has shown its potential as a fragment for developing inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases. nih.govresearchgate.net
Docking experiments with DYRK1A revealed that the indole-3-carbonitrile scaffold can fit within the ATP binding pocket of the kinase. nih.govresearchgate.net The binding is often stabilized by a network of interactions between the ligand and key amino acid residues in the receptor's active site. acs.orgacs.org These interactions can include:
Hydrogen Bonds: The nitrogen atom of the indole (B1671886) ring and the amino group can act as hydrogen bond donors or acceptors.
Hydrophobic Interactions: The aromatic indole ring system can engage in hydrophobic interactions with nonpolar residues.
Cation-π Interactions: The electron-rich indole ring can interact favorably with cationic residues like lysine (B10760008) or arginine. acs.org
The nitrile group, being a strong electron-withdrawing group, also plays a crucial role in modulating the electronic properties of the molecule and can participate in specific interactions within the binding pocket. researchgate.net Studies on other indole derivatives have highlighted the importance of both the indole NH group and the nitrile group in inhibiting enzymes like DNA gyrase B. researchgate.net
Table 1: Predicted Interactions of Indole-3-Carbonitrile Analogs in Kinase Binding Pockets
| Interaction Type | Ligand Moiety | Receptor Amino Acid Residue (Example) | Reference |
|---|---|---|---|
| Hydrogen Bond | Indole N-H | Backbone Carbonyl of Valine | nih.govresearchgate.net |
| Hydrophobic Interaction | Indole Ring | Leucine, Isoleucine | acs.org |
| Halogen Bond (in analogs) | 7-Chloro substituent | Backbone atoms, structured water | nih.govresearchgate.net |
| π-Stacking | Indole Ring | Phenylalanine, Tyrosine | acs.org |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a molecule like 7-Amino-1H-indole-3-carbonitrile, this involves understanding the rotation around single bonds and the planarity of the ring system. While the indole core is largely rigid, the orientation of the amino group can be a key conformational feature. researchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes. mdpi.com An MD simulation of a complex involves calculating the trajectory of atoms and molecules over a period, typically nanoseconds, revealing how the system evolves. nih.govnih.gov
Key parameters analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD plot that reaches a plateau suggests the system has equilibrated and the complex is stable. mdpi.comnih.govacs.org
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or ligand atoms around their average position. mdpi.comacs.org High RMSF values indicate regions of high flexibility, while low values suggest stability. acs.org
For carbonitrile-based inhibitors, MD simulations have been used to confirm the stability of the docked pose, showing that the ligand remains bound within the active site through a consistent pattern of interactions. nih.govoatext.com
Table 2: Typical Parameters and Outputs of Molecular Dynamics Simulations
| Parameter/Analysis | Description | Insight Gained | Reference |
|---|---|---|---|
| Simulation Time | The duration of the simulation (e.g., 50-100 ns). | Ensures adequate sampling of conformational space. | nih.govoatext.com |
| RMSD Plot | Root Mean Square Deviation vs. Time. | Assesses the structural stability of the protein-ligand complex. | mdpi.com |
| RMSF Plot | Root Mean Square Fluctuation vs. Residue Number. | Identifies flexible and rigid regions of the protein upon ligand binding. | acs.org |
| Binding Free Energy (MM/PBSA) | Calculation of the free energy of binding from simulation snapshots. | Provides a quantitative estimate of binding affinity. | acs.org |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. etprogram.org It is a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.net
Elucidation of Electronic Structure and Reactivity Descriptors
DFT calculations are employed to understand the distribution of electrons within this compound, which is key to its reactivity. researchgate.net Important electronic properties derived from DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and can exhibit charge transfer within the molecule. researchgate.netresearchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting sites for electrophilic and nucleophilic attack. grafiati.com
Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors like electronegativity, chemical hardness, and softness, which provide quantitative measures of a molecule's reactivity. Fukui functions can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. researchgate.netgrafiati.com
For substituted indoles, DFT calculations have shown how electron-donating groups (like the amino group) and electron-withdrawing groups (like the nitrile group) influence the electronic properties and regioselectivity of chemical reactions.
Table 3: Key Electronic Descriptors from DFT Calculations
| Descriptor | Definition | Significance for this compound | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability (nucleophilicity). The amino group increases this value. | researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability (electrophilicity). The nitrile group lowers this value. | researchgate.net |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | researchgate.netresearchgate.net |
| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential. | Identifies nucleophilic (e.g., around the amino N) and electrophilic sites. | grafiati.com |
Reaction Mechanism Predictions and Transition State Analysis
DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and, most importantly, transition states. By mapping the potential energy surface of a reaction, chemists can determine the most likely reaction pathway and the activation energy required. acs.org
For reactions involving indole derivatives, such as electrophilic substitution, cyclization, or condensation reactions, DFT can provide invaluable insights. uni-rostock.de For example, in a multi-step synthesis, DFT can:
Validate Proposed Mechanisms: Compare the calculated energy barriers for different possible pathways to determine the most favorable one.
Analyze Transition State (TS) Structures: The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes, offering a deep understanding of how the reaction occurs.
Explain Regioselectivity: By comparing the activation energies for reactions at different positions on the indole ring, DFT can explain why a particular isomer is formed preferentially.
While specific DFT studies on the reaction mechanisms of this compound are not widely published, the methodologies applied to similar heterocyclic systems demonstrate the potential of this approach. For instance, DFT has been used to study the stepwise [4+2] cycloaddition reactions involving indole derivatives, successfully modeling the C-C and C-O bond formation steps. acs.org
Advanced Spectroscopic Characterization Techniques in Research
The synthesis of a new compound like this compound must be confirmed by spectroscopic methods. These techniques provide a fingerprint of the molecule, verifying its structure and purity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H bonds of the indole and amino groups, the C≡N bond of the nitrile, and the C=C bonds of the aromatic ring. In related amino-carbonitrile compounds, the nitrile (CN) stretch appears as a sharp band, while N-H stretches are typically broader. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of an organic molecule.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the indole ring would appear in a characteristic region, and the amino (NH₂) and indole (NH) protons would also have distinct signals. researchgate.netnih.gov
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 115-120 ppm range.
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy, confirming the elemental composition. mdpi.com
In modern research, experimental spectroscopic data is often compared with theoretical data calculated using DFT. This combined approach allows for a more confident assignment of spectral peaks and a deeper understanding of the molecule's vibrational and electronic properties. researchgate.netresearchgate.netnih.gov
Table 4: Characteristic Spectroscopic Data for Indole-3-Carbonitrile Analogs
| Technique | Functional Group | Expected Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |
|---|---|---|---|
| FTIR | N-H Stretch (Amino/Indole) | ~3100-3400 | mdpi.com |
| FTIR | C≡N Stretch (Nitrile) | ~2200 (sharp) | mdpi.com |
| ¹H NMR | Aromatic Protons | δ 6.8-7.6 | |
| ¹H NMR | Indole N-H Proton | δ >10 (often broad) | |
| ¹³C NMR | Nitrile Carbon (C≡N) | δ ~117 | |
| ¹³C NMR | Aromatic Carbons | δ ~100-140 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
A detailed analysis for this compound would involve the acquisition and interpretation of both ¹H and ¹³C NMR spectra.
¹H NMR: The spectrum would be expected to show distinct signals for each unique proton in the molecule. This would include signals for the N-H proton of the indole ring, the two protons of the amino (-NH₂) group, and the three aromatic protons on the benzene (B151609) portion of the indole core (at positions 4, 5, and 6), as well as the proton at position 2. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would provide definitive information about the electronic environment and connectivity of these protons.
¹³C NMR: The spectrum would reveal signals for each of the nine carbon atoms in the molecule, including the carbon of the nitrile group (-C≡N). The chemical shifts would help confirm the substitution pattern on the indole ring.
Despite extensive searches, specific, published ¹H and ¹³C NMR data for this compound could not be located. While data exists for related structures like 7-iodo-1H-indole-3-carbonitrile mdpi.com and other diaminoindoles acs.org, they are not applicable to the specific compound of interest.
¹H NMR (Expected)| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | H-1 (N-H) |
| Data not available | Data not available | Data not available | H-2 |
| Data not available | Data not available | Data not available | H-4 |
| Data not available | Data not available | Data not available | H-5 |
| Data not available | Data not available | Data not available | H-6 |
¹³C NMR (Expected)
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | C-2 |
| Data not available | C-3 |
| Data not available | C-3a |
| Data not available | C-4 |
| Data not available | C-5 |
| Data not available | C-6 |
| Data not available | C-7 |
| Data not available | C-7a |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the amino (-NH₂), nitrile (-C≡N), and indole N-H groups.
Key expected vibrational frequencies include:
N-H stretching: For the indole N-H and the primary amine (-NH₂), strong to medium bands would typically appear in the region of 3200-3500 cm⁻¹.
C≡N stretching: A sharp, medium-intensity band characteristic of a nitrile group would be expected around 2210-2260 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
N-H bending: Bending vibrations for the amine group would likely be seen around 1590-1650 cm⁻¹.
Specific experimental IR data for this compound is not available in the reviewed literature. For comparison, the related compound 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile exhibits a C≡N stretch at 2212 cm⁻¹ mdpi.com, and 7-iodo-1H-indole-3-carbonitrile shows a C≡N stretch at 2229 cm⁻¹ and an N-H stretch at 3233 cm⁻¹ mdpi.com.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| Data not available | Data not available | N-H stretch (indole & amine) |
| Data not available | Data not available | C≡N stretch (nitrile) |
| Data not available | Data not available | C=C stretch (aromatic) |
| Data not available | Data not available | N-H bend (amine) |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
The molecular formula of this compound is C₉H₇N₃. epa.gov This corresponds to a monoisotopic mass of approximately 157.064 g/mol and an average molecular weight of 157.176 g/mol . epa.gov A high-resolution mass spectrometry (HRMS) analysis would be used to confirm the elemental composition by providing a highly accurate mass measurement.
In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 157. Subsequent fragmentation would likely involve the loss of small molecules such as HCN from the nitrile group or cleavage of the indole ring, leading to other characteristic fragment ions.
Detailed experimental mass spectra or fragmentation data for this compound are not provided in the searched sources.
Table 3: Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇N₃ | epa.gov |
| Average Mass | 157.176 g/mol | epa.gov |
| Monoisotopic Mass | 157.063997 g/mol | epa.gov |
| Expected [M]⁺ Peak | m/z 157 | - |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
To perform this analysis, a single crystal of this compound would be required. The analysis would yield data including the crystal system, space group, and unit cell dimensions. This information would unambiguously confirm the molecular structure and reveal how the molecules pack together in the solid state, highlighting any significant intermolecular forces like hydrogen bonds involving the amino and indole N-H groups and the nitrile nitrogen.
A search of crystallographic databases and the scientific literature did not yield any published crystal structure data for this compound. While crystal structures for complex indole derivatives have been reported researchgate.net, this specific information is not available for the target compound.
Table 4: X-ray Crystallography Data for this compound (Note: No crystallographic data is available for this compound.)
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Medicinal Chemistry Research Involving the 7 Amino 1h Indole 3 Carbonitrile Scaffold
Structure-Activity Relationship (SAR) Studies of Indole-3-carbonitrile Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of indole-3-carbonitrile, these studies have provided valuable insights into the pharmacophore, which is the essential part of the molecule responsible for its therapeutic effects. sci-hub.seresearchgate.net
Key findings from SAR studies on indole-3-carbonitrile derivatives include:
Substitution at the N-1 position: Methyl substitution at the N-1 position of the indole (B1671886) ring has been shown to significantly enhance anticancer activities by as much as 60-fold compared to unsubstituted analogs. semanticscholar.org
Substituents at the C-3 position: The presence of an amino-acetamide moiety at the C-3 position has been linked to strong anti-proliferative activities. nih.gov Conversely, olefin substitutions at this position tend to result in lower activity. semanticscholar.org
Aryl and aryl halide substitutions: The addition of aryl and aryl halide groups on the indole structure has been found to enhance acetylcholinesterase inhibitory activity. sci-hub.se
Role of the cyano group: The cyano group at the C-3 position is a key feature, contributing to the molecule's ability to interact with biological targets.
These SAR studies have been instrumental in guiding the design of new indole-3-carbonitrile derivatives with improved potency and selectivity. sci-hub.seresearchgate.net
Rational Design and Synthesis of Bioactive Molecules
The rational design and synthesis of bioactive molecules based on the 7-amino-1H-indole-3-carbonitrile scaffold have led to the development of compounds with a wide range of therapeutic applications. nih.gov
The indole-3-carbonitrile scaffold has proven to be a versatile template for the development of kinase inhibitors, which are crucial in cancer therapy. mdpi.comnih.gov These compounds often target specific kinases involved in cell proliferation and survival. For example, novel 1H-indole-3-carbonitrile derivatives have been developed as potent Tropomyosin receptor kinase (TRK) inhibitors, showing significant antiproliferative effects in cancer cell lines. nih.gov
In addition to kinase inhibitors, indole-3-carbonitrile derivatives have been explored as receptor modulators. These compounds can interact with various receptors, influencing their activity and leading to therapeutic effects in areas such as neurodegenerative diseases and inflammation. eurekaselect.comnih.gov
Researchers have successfully designed and synthesized indole-3-carbonitrile derivatives that target specific biological pathways involved in disease. nih.gov For instance, some derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, making them effective anticancer agents. semanticscholar.orgnih.gov Others have been developed as allosteric inhibitors of fructose-1,6-bisphosphatase, a potential target for the treatment of diabetes. nih.gov
The ability to target specific pathways allows for the development of more precise and effective therapies with fewer side effects.
Fragment-Based Drug Design Approaches
Fragment-Based Drug Design (FBDD) is a modern approach in which small chemical fragments are screened for their ability to bind to a biological target. acs.orgopenaccessjournals.com These fragments are then grown or combined to create more potent lead compounds. The indole-3-carbonitrile scaffold is well-suited for FBDD due to its relatively small size and ability to be easily modified. nih.govresearchgate.net
A notable example of FBDD with this scaffold is the development of inhibitors for the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in Down syndrome and Alzheimer's disease. nih.govresearchgate.net Starting with 7-chloro-1H-indole-3-carbonitrile as a fragment, researchers were able to develop potent and selective DYRK1A inhibitors with improved physicochemical properties. nih.govresearchgate.net
Table 1: Key Data from FBDD of DYRK1A Inhibitors
| Compound | Modification | Target | IC50 |
| 7-chloro-1H-indole-3-carbonitrile | Starting fragment | DYRK1A | - |
| 7-iodo-2-phenyl-1H-indole-3-carbonitrile | Addition of iodo and phenyl groups | DYRK1A | 6 nM |
This table demonstrates how fragment elaboration can lead to a significant increase in potency.
Mechanism of Action Studies at the Molecular Level
Understanding the mechanism of action of a drug at the molecular level is essential for its development and optimization. For indole-3-carbonitrile derivatives, these studies have revealed a variety of mechanisms through which they exert their therapeutic effects. semanticscholar.org
For example, in the context of cancer, these compounds have been shown to:
Inhibit tubulin polymerization: This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov
Induce apoptosis: Many indole-3-carbonitrile derivatives have been shown to trigger programmed cell death in cancer cells. nih.gov
Inhibit kinase activity: As mentioned earlier, these compounds can inhibit the activity of various kinases, disrupting signaling pathways that are essential for cancer cell growth and survival. mdpi.comnih.gov
Interact with DNA: Some derivatives have been found to bind to DNA and inhibit the activity of topoisomerases, enzymes that are crucial for DNA replication and repair. nih.gov
These mechanistic studies provide a solid foundation for the rational design of new and more effective drugs based on the this compound scaffold.
Indole-3-carbonitrile as a Privileged Scaffold in Drug Discovery Research
The indole-3-carbonitrile scaffold is widely recognized as a "privileged structure" in drug discovery. eurekaselect.comnih.govresearchgate.netresearchgate.netsci-hub.se This term is used to describe a molecular framework that is able to bind to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. eurekaselect.comnih.govresearchgate.net
The versatility of the indole-3-carbonitrile scaffold is evident in the wide range of biological activities exhibited by its derivatives, including:
Anti-inflammatory semanticscholar.org
Antiviral
Antidiabetic nih.gov
Neuroprotective nih.govresearchgate.net
The continued exploration of this privileged scaffold is expected to yield new and improved therapies for a variety of diseases.
Emerging Research Directions and Future Perspectives
Development of Green Chemistry Approaches for Synthesis
The synthesis of indole (B1671886) derivatives is progressively moving towards more environmentally benign methodologies. Future research on 7-Amino-1H-indole-3-carbonitrile is expected to heavily leverage green chemistry principles to enhance sustainability and efficiency.
One of the most promising avenues is the use of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of atom economy, reduced solvent waste, and simplified purification processes. nih.gov For instance, one-pot syntheses of various substituted indolyl-pyrimidine-carbonitriles have been successfully achieved through MCRs, suggesting a viable strategy for the derivatization of this compound. tandfonline.com
The use of alternative energy sources like microwave irradiation is another key area. researchgate.net Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various indole derivatives, often under solvent-free conditions. researchgate.netacs.org The application of this technology to the synthesis and modification of this compound could lead to more efficient and greener processes.
| Green Chemistry Approach | Potential Application for this compound | References |
| Multicomponent Reactions (MCRs) | One-pot synthesis of complex derivatives from the core structure. | nih.govtandfonline.com |
| Microwave-Assisted Synthesis | Accelerated and efficient synthesis and functionalization. | researchgate.netacs.org |
| Green Solvents (e.g., Water, Ethanol) | Environmentally friendly reaction media for synthesis. | acs.org |
| Heterogeneous Catalysis | Use of recyclable catalysts to reduce waste and improve efficiency. | researchgate.netacs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing drug discovery and materials science. For this compound, these computational tools offer a powerful approach to accelerate the design of new derivatives with desired properties.
AI and ML algorithms can be trained on large datasets of known molecules to predict a wide range of properties, including bioactivity, toxicity, and physicochemical characteristics . researchgate.netfrontiersin.org This allows for the rapid in silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. dntb.gov.ua This approach significantly reduces the time and cost associated with traditional trial-and-error methods.
Machine learning models, particularly those based on quantitative structure-activity relationships (QSAR), can help in understanding the complex relationships between the molecular structure of indole derivatives and their biological activity. whiterose.ac.uk For example, ML models can identify key structural features of the this compound scaffold that are crucial for binding to a specific biological target. This knowledge can then be used to guide the rational design of more potent and selective molecules.
Furthermore, reaction-based de novo design algorithms, enhanced by machine learning, can propose novel and synthetically accessible derivatives of this compound. acs.org These tools can suggest modifications to the core structure that are likely to lead to improved properties, while also considering the feasibility of the synthetic routes.
Exploration of Novel Chemical Transformations and Reactions
The rich chemistry of the indole nucleus provides a fertile ground for exploring novel chemical transformations of this compound. Future research will likely focus on developing new methods to functionalize this core structure in a selective and efficient manner.
The amino group at the 7-position and the carbonitrile group at the 3-position are key functional handles for derivatization. For instance, the amino group can be acylated, alkylated, or used as a directing group for further aromatic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for a wide range of subsequent modifications. uni-rostock.de
Cyclization reactions starting from this compound or its derivatives could lead to the formation of novel polycyclic and heterocyclic systems with unique three-dimensional structures. researchgate.netekb.eg These complex scaffolds are often associated with potent biological activities. Multicomponent reactions, as mentioned earlier, also represent a powerful tool for generating structural diversity from the this compound core. smolecule.com
The development of novel C-H activation methods for the indole ring would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials. This would represent a significant step forward in terms of synthetic efficiency and atom economy.
Interdisciplinary Research with Materials Science and Catalysis
The unique electronic and photophysical properties of the indole scaffold make this compound and its derivatives attractive candidates for applications in materials science. Future interdisciplinary research will be key to unlocking their potential in this area.
The extended π-system and the presence of electron-donating (amino) and electron-withdrawing (carbonitrile) groups suggest that derivatives of this compound could be explored as organic electronic materials . Potential applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Furthermore, the structural features of this compound could be exploited in the design of novel dyes and pigments . The ability to tune the color and photophysical properties by modifying the substituents on the indole ring makes this a promising area of investigation.
The field of catalysis is also poised to benefit from research on this compound. The indole nitrogen and the amino group can act as ligands for metal catalysts. The development of novel catalysts based on this scaffold could lead to new and improved methods for a variety of organic transformations. Conversely, advanced catalytic methods, such as those employing metal-organic frameworks (MOFs), will be instrumental in the synthesis of complex derivatives of this compound. acs.org
Expanding the Scope of Biological Target Exploration for Indole-3-carbonitrile Derivatives
Indole derivatives are well-known for their broad spectrum of biological activities, and this compound is a promising scaffold for the development of new therapeutic agents. acs.org Future research will focus on expanding the range of biological targets for which derivatives of this compound show activity.
The indole-3-carbonitrile moiety is a known pharmacophore for the inhibition of various kinases , which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.gov Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for the treatment of diabetes, suggesting that indole-3-carbonitriles could also be explored for metabolic diseases. rsc.org
Recent research has also highlighted the potential of indole derivatives as inhibitors of novel immunotherapy targets like TIGIT, an immune checkpoint receptor. dntb.gov.ua This opens up exciting possibilities for the development of this compound-based cancer immunotherapies.
The broad biological activity of indole alkaloids, which includes antimicrobial, antiviral, and anti-inflammatory properties, suggests that derivatives of this compound could be screened against a wide array of biological targets to uncover new therapeutic applications. wikipedia.org The known activity of sumatriptan, a 5-HT receptor agonist used to treat migraines, further underscores the potential of substituted indoles to interact with G-protein coupled receptors. sigmaaldrich.com
| Potential Biological Target Class | Example(s) | Relevance for Indole-3-carbonitrile Derivatives | References |
| Protein Kinases | Various | Anticancer activity | nih.gov |
| Metabolic Enzymes | Fructose-1,6-bisphosphatase | Antidiabetic potential | rsc.org |
| Immune Checkpoint Receptors | TIGIT | Cancer immunotherapy | dntb.gov.ua |
| G-Protein Coupled Receptors | Serotonin (5-HT) Receptors | Treatment of neurological disorders | sigmaaldrich.com |
| Various | Multiple targets | Antimicrobial, antiviral, anti-inflammatory | wikipedia.org |
Q & A
Q. What are the mechanistic insights into the photodegradation of this compound under UV light?
- Methodological Answer: Conduct controlled photolysis experiments (365 nm) and analyze degradation products via LC-MS. Proposed mechanisms include C–N bond cleavage or nitrile hydrolysis. Use radical scavengers (e.g., TEMPO) to test for free-radical pathways. Stability studies under inert vs. aerobic conditions clarify oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
